molecular formula C13H11NO2 B15206997 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one

3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one

Cat. No.: B15206997
M. Wt: 213.23 g/mol
InChI Key: JNKLHDJXPSHYDX-UHFFFAOYSA-N
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Description

3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and an oxazole ring The presence of the p-tolyl group (a benzene ring substituted with a methyl group) adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a p-tolyl-substituted pyrrole with an oxazole-forming reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents.

    Pyrrolo[3,4-c]pyrazoles: Another class of compounds with a fused ring system, but with different reactivity and applications.

    Pyrrolo[2,3-c]isoquinolines: These compounds have a similar core structure but are used in different contexts, such as in the synthesis of natural products.

Uniqueness

3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(4-methylphenyl)-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-14-8-2-3-11(14)13(15)16-12/h2-8,12H,1H3

InChI Key

JNKLHDJXPSHYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C=CC=C3C(=O)O2

Origin of Product

United States

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